molecular formula C8H5FN2O3 B1532946 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid CAS No. 1190315-87-7

5-Fluoro-7-aza-2-oxindole-6-carboxylic acid

Cat. No.: B1532946
CAS No.: 1190315-87-7
M. Wt: 196.13 g/mol
InChI Key: WWRGEQAXEPLWHE-UHFFFAOYSA-N
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Description

5-Fluoro-7-aza-2-oxindole-6-carboxylic acid is a fluorinated oxindole derivative characterized by a bicyclic framework with a nitrogen atom at position 7 (aza substitution) and a carboxylic acid group at position 5. The fluorine atom at position 5 enhances its electronic properties and metabolic stability, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or central nervous system (CNS) drug development. Its structural uniqueness lies in the fusion of fluorination and aza substitution within the oxindole scaffold, which modulates binding affinity and selectivity toward biological targets .

Properties

IUPAC Name

5-fluoro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O3/c9-4-1-3-2-5(12)10-7(3)11-6(4)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWRGEQAXEPLWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

5-Fluoro-7-aza-2-oxindole-6-carboxylic acid has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound exhibits biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It is explored for its potential use in drug development, particularly in targeting specific receptors and pathways.

  • Industry: The compound is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid exerts its effects involves binding to specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity, while the carboxylic acid group interacts with biological targets, leading to its biological activities.

Comparison with Similar Compounds

Cephalosporin Derivatives

Several cephalosporin antibiotics in the evidence share bicyclic frameworks but differ in functional groups and biological targets:

  • (6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-... (): This cephalosporin features a 1,3-dithietane side chain and a methoxy group, enhancing β-lactamase resistance. Unlike the oxindole derivative, its primary role is antibacterial activity via cell wall synthesis inhibition .
  • (6R,7R)-7-Amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (a): A simpler cephalosporin core lacking fluorination or fused heterocycles. Its amino group at position 7 is critical for broad-spectrum activity but reduces metabolic stability compared to the fluorinated oxindole .

Key Differences :

Feature 5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid Cephalosporins (e.g., a)
Core Structure Oxindole fused with aza ring β-lactam fused with dihydrothiazine
Primary Application Kinase/CNS targets Antibacterial
Fluorine Substitution Position 5 (enhances stability) Absent in most cephalosporins
Carboxylic Acid Role Potential binding to kinases Critical for β-lactam reactivity

Quinoline Derivatives

  • 6-Fluoro-7-methylquinoline-2-carboxylic acid (): Shares a fluorine atom and carboxylic acid group but incorporates a quinoline scaffold. The methyl group at position 7 and fluorine at 6 improve lipophilicity and antibacterial activity, particularly against Gram-negative bacteria. Unlike the oxindole derivative, quinolines primarily target DNA gyrase .

Comparison :

Property 5-Fluoro-7-aza-2-oxindole-6-carboxylic Acid 6-Fluoro-7-methylquinoline-2-carboxylic Acid
Aromatic System Oxindole (fused benzene-pyrrolidone) Quinoline (fused benzene-pyridine)
Fluorine Position Position 5 Position 6
Biological Target Enzymes/receptors (e.g., kinases) DNA gyrase/topoisomerase

Spiro and Thiophenone Derivatives

  • Unlike the oxindole, it lacks fluorine in the core scaffold .
  • 3-Hydroxy-4-methylthiophen-2(5H)-one (e): A thiophenone with a hydroxyl and methyl group, primarily used as a synthetic intermediate. Its lack of fluorination and bicyclic structure limits its pharmacological relevance compared to the oxindole derivative .

Research Findings and Implications

  • Fluorine Impact: Fluorination at position 5 in the oxindole improves metabolic stability and binding affinity, a feature absent in non-fluorinated analogs like a .
  • Aza Substitution : The 7-aza group introduces hydrogen-bonding capabilities, distinguishing it from cephalosporins (e.g., ) that rely on β-lactam reactivity .
  • Carboxylic Acid Functionality : While both oxindole and cephalosporin derivatives utilize carboxylic acids, the former likely targets kinases (e.g., ATP-binding pockets), whereas the latter facilitates bacterial transpeptidase inhibition .

Biological Activity

5-Fluoro-7-aza-2-oxindole-6-carboxylic acid is a compound belonging to the oxindole family, which has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

Chemical Structure and Properties

5-Fluoro-7-aza-2-oxindole-6-carboxylic acid features a fluorine atom and an azole ring, which contribute to its unique chemical properties. The structure can be represented as follows:

C9H6FN2O3\text{C}_9\text{H}_6\text{F}\text{N}_2\text{O}_3

This compound is characterized by its ability to interact with various biological targets, influencing multiple pathways.

The biological activity of 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor signaling, leading to significant biological effects including:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
  • Anticancer Properties : Research indicates that it may induce apoptosis in cancer cells through specific signaling pathways.

Biological Activity Data

The following table summarizes the biological activities reported for 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid across different studies:

Activity Type Target IC50 (µM) Reference
AntimicrobialVarious pathogens10 - 20
AnticancerMCF7 (breast cancer)0.46
AnticancerHCT116 (colon cancer)0.39
Enzyme Inhibitionα-glucosidase35.83

Case Studies

  • Anticancer Study : In a study examining the effects on MCF7 and HCT116 cell lines, 5-Fluoro-7-aza-2-oxindole-6-carboxylic acid demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The compound's mechanism involved inducing cell cycle arrest and promoting apoptosis via mitochondrial pathways .
  • Antimicrobial Evaluation : A series of tests against bacterial strains revealed that this compound exhibited moderate to strong antimicrobial properties, particularly against Gram-positive bacteria. The results suggest that it may serve as a lead compound for developing new antibiotics.
  • Enzyme Inhibition : The compound was evaluated for its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism. It showed promising results with an IC50 value significantly lower than traditional inhibitors, indicating potential for managing blood glucose levels in diabetic patients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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